

An In-depth Technical Guide to 3-Fluoro-4,5-dimethoxybenzaldehyde

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Compound of Interest

Compound Name: 3-Fluoro-4,5-dimethoxybenzaldehyde

Cat. No.: B1330771

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For researchers, scientists, and professionals in drug development, **3-Fluoro-4,5-dimethoxybenzaldehyde** is a significant chemical intermediate. Its unique structure, featuring a fluorine atom and two methoxy groups on a benzaldehyde core, makes it a valuable building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, properties that are highly desirable in the development of new therapeutic agents.

Physicochemical Properties

The fundamental properties of **3-Fluoro-4,5-dimethoxybenzaldehyde** are summarized below. These data are essential for its handling, characterization, and use in synthetic chemistry.

Property	Value	Reference
Molecular Weight	184.17 g/mol	[1]
Molecular Formula	C ₉ H ₉ FO ₃	[1]
CAS Number	71924-61-3	[1]
Purity	95%	[1]
MDL Number	MFCD12756549	[1]

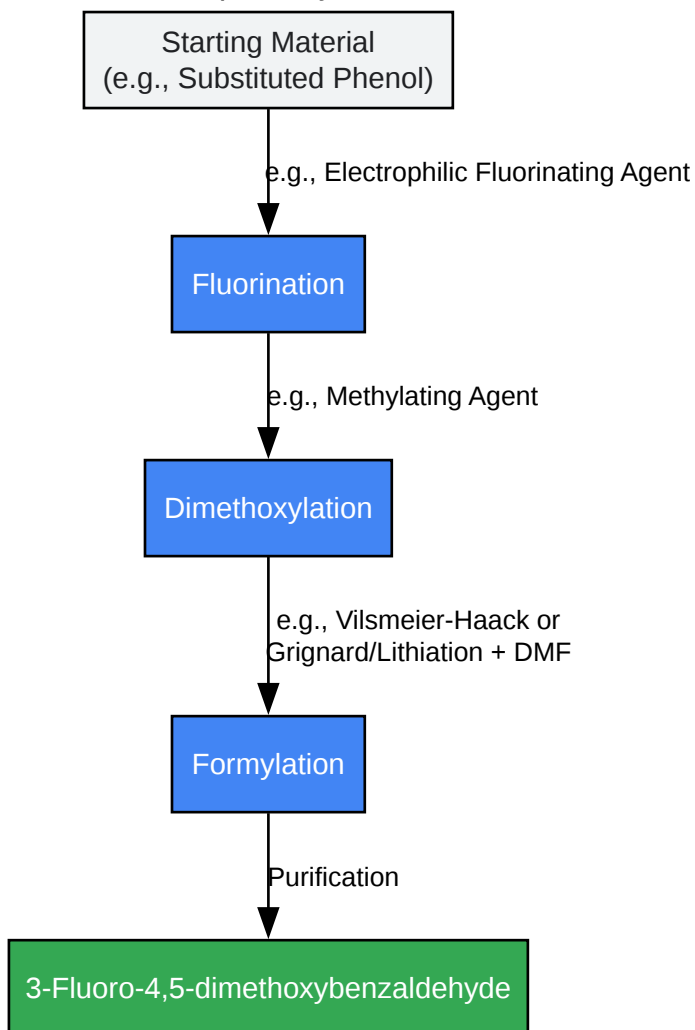
Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of **3-Fluoro-4,5-dimethoxybenzaldehyde** are not readily available in the public domain, a general understanding of its synthesis can be derived from methodologies used for structurally similar compounds. The synthesis of the related isomer, 2-Fluoro-3,4-dimethoxybenzaldehyde, provides a relevant example of the chemical transformations that could be adapted for the synthesis of the title compound.

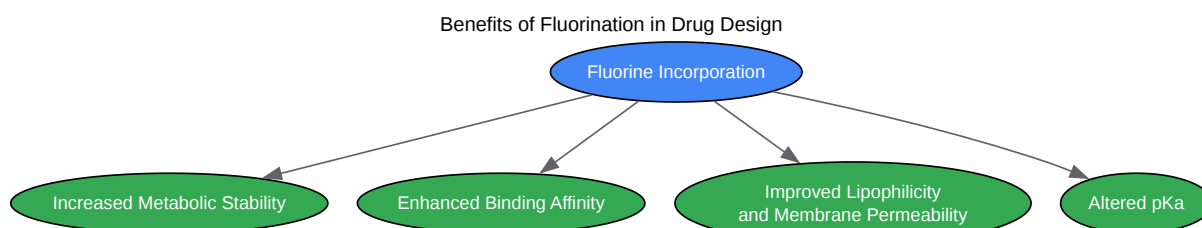
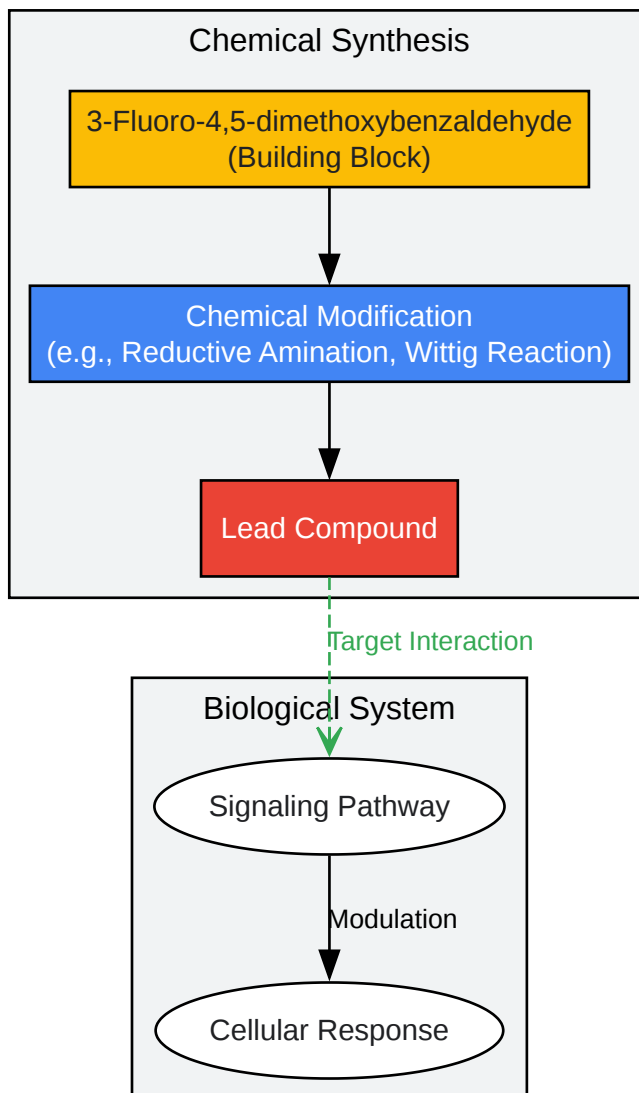
A potential synthetic pathway could involve the introduction of a fluorine atom to a suitably substituted benzene ring, followed by methoxylation and formylation. The formyl group can be introduced through various methods, such as the Vilsmeier-Haack reaction or by lithiation followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).

A plausible, though not explicitly documented, workflow for the synthesis of **3-Fluoro-4,5-dimethoxybenzaldehyde** is depicted below. This workflow is based on common organic synthesis reactions for similar substituted benzaldehydes.

Conceptual Synthetic Workflow



From Building Block to Biological Target



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References

- 1. tandfonline.com [tandfonline.com]
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